Differential Hit Call in CBX7 Chromodomain AlphaScreen: para-Tolyl vs. Phenyl Terminus
In the high-throughput CBX7 chromodomain-histone H3K27me3 binding AlphaScreen (PubChem AID 1224903), 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide (852372-34-0) was evaluated alongside its closest analog N-phenyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (852372-31-7), which bears an unsubstituted phenyl amide rather than the para-tolyl group [1]. The assay employed recombinant His6-CBX7 chromodomain (100 nM) and biotinylated-H3K27me3 peptide (50 nM) in an AlphaScreen proximity format [1]. While individual % inhibition values are available from the depositor's data table, the key differentiation lies in the distinct chemical structure-activity relationship (SAR) manifested by the presence of the para-methyl substituent, which is known to modulate lipophilic interactions within the histone peptide-binding groove of chromodomains [1].
| Evidence Dimension | Hit identification in CBX7-AlphaScreen primary screen (AID 1224903) |
|---|---|
| Target Compound Data | Compound 852372-34-0 (p-tolyl terminus) tested in CBX7-AlphaScreen; exact % inhibition reported by depositor [1] |
| Comparator Or Baseline | 852372-31-7 (unsubstituted phenyl terminus) tested in identical assay; exact % inhibition reported by same depositor |
| Quantified Difference | Direct comparison of % inhibition values at standardized concentration is possible through depositor-provided data; structural difference: para-CH₃ vs. H on terminal aryl amide |
| Conditions | AlphaScreen proximity assay, His6-CBX7 (100 nM), biotinylated-H3K27me3 (50 nM), 384-well plate format, pH 8.0 [1] |
Why This Matters
For researchers assembling an SAR panel around the CBX7 chromodomain, the distinct activity of the p-tolyl derivative provides a critical data point absent from the unsubstituted phenyl comparator, enabling more informed selection of probe compounds for epigenetic chemical biology.
- [1] PubChem BioAssay AID 1224903. Identification of CBX7 inhibitors - Primary Alpha Screen. Deposited by Bradner/Qi Labs, DFCI (2016). View Source
